Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(phenylmethyl)-, (2R)-
Overview
Description
Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(phenylmethyl)-, (2R)- is a chemical compound with the molecular formula C16H17NO2S and a molecular weight of 287.4 g/mol. It is a highly reactive strained ring that allows the synthesis of diverse small molecules .
Synthesis Analysis
Aziridine-based multicomponent polymerization approach has been reported for the synthesis of this compound. Bis (N-sulfonyl aziridine) polymerizes with diol and anhydride efficiently in the presence of 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), producing linear poly(sulfonamide ester)s with diverse ester building blocks . Graft poly(sulfonamide ester)s are facilely synthesized using bis(anhydride) and alcohol as the monomers .Molecular Structure Analysis
The molecular structure of this compound is based on the aziridine ring, which is a three-membered cyclic structure containing nitrogen. The aziridine ring is highly reactive due to its ring strain .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily based on its aziridine ring. The ring can be opened in the presence of certain catalysts, allowing for a variety of reactions. For example, bis(N-sulfonyl aziridine) polymerizes with diol and anhydride efficiently in the presence of MTBD .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its aziridine ring. The compound is thermally stable with a decomposition temperature at 5% weight loss (Td,5%) up to 336 °C .Mechanism of Action
Future Directions
The use of aziridine in polymer chemistry is a relatively new field with potential for further exploration. The ability to synthesize diverse polymers using aziridine-based multicomponent polymerization is anticipated to enrich the library of aziridine-based polymeric materials and promote the development of diversity-oriented polymerization .
Properties
IUPAC Name |
(2R)-2-benzyl-1-(4-methylphenyl)sulfonylaziridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-13-7-9-16(10-8-13)20(18,19)17-12-15(17)11-14-5-3-2-4-6-14/h2-10,15H,11-12H2,1H3/t15-,17?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISURUORMAKCTFF-LDCVWXEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@H]2CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40784579 | |
Record name | (2R)-2-Benzyl-1-(4-methylbenzene-1-sulfonyl)aziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40784579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362495-75-8 | |
Record name | (2R)-2-Benzyl-1-(4-methylbenzene-1-sulfonyl)aziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40784579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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